molecular formula C24H22N2O3 B3007295 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine CAS No. 338749-32-9

2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine

Cat. No. B3007295
CAS RN: 338749-32-9
M. Wt: 386.451
InChI Key: ZFHOIJKCYHCWHT-RWEWTDSWSA-N
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Description

Comprehensive Analysis of 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine

The compound 2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine is a complex molecule that may be synthesized through various catalytic processes involving cyclopropanation or cycloaromatization reactions. The presence of a pyridine ring suggests potential biological activity, which could be explored in the context of cardiotonic drugs or other pharmacological applications.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes. For instance, the synthesis of (2-pyrrolyl)cyclopropanes, which shares a cyclopropyl moiety with our compound of interest, can be achieved using rhodium-catalyzed cyclopropanation with ene-yne-imino ether compounds . Similarly, palladium-catalyzed oxidative cycloaromatization can be used to create fused N-heterocycles from 2-phenylimidazo[1,2-a]pyridines and alkynes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of complex organic compounds. For example, the structural characterization of two polymorphs of a related imidazo[1,2-a]pyridine derivative was achieved through this method, revealing conformational differences and stability insights . This technique could be applied to our compound to elucidate its precise molecular geometry.

Chemical Reactions Analysis

The compound's reactivity could be inferred from similar structures. For instance, 2-phenylimidazo[1,2-a]pyridines can undergo cycloaromatization with alkynes to form fused N-heterocycles . Additionally, aminoisoxazol-5(2H)-ones with a nitropyridine group can rearrange to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine . These reactions could provide insights into the potential chemical behavior of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the analysis of similar molecules. For example, the crystal structure analysis of a pyrazolo[1,5-a]pyrimidine derivative revealed a coplanar arrangement of ring atoms, which could influence its reactivity and interactions . The crystal packing and hydrogen bonding interactions observed in the structure of a pyrazolopyridine derivative could also provide clues about the solubility, stability, and potential intermolecular interactions of our compound.

Scientific Research Applications

Molecular Structure and Photophysical Properties

  • A study by Chang-Jiang Yao et al. (2015) delves into the structure and electronic properties of cyclometalated diruthenium complexes, including those with terminal ligands such as 4'-di-(p-methoxyphenyl)amino-2,2':6',2″-terpyridine. These complexes exhibit significant redox properties and intense absorptions in the near-infrared region, indicating their potential in electronic and photophysical applications (Chang-Jiang Yao et al., 2015).

Crystal Structure Analysis

  • G. Dhanalakshmi and colleagues (2018) analyzed the crystal structure of imidazo[1,2-a]pyridine derivatives, showing how different substituents like the 4-methoxyphenyl ring influence the molecular structure and potential interactions in the crystal lattice (G. Dhanalakshmi et al., 2018).

Mesomorphic Properties

  • B.T. Thaker et al. (2012) explored the synthesis and mesomorphic properties of compounds containing Schiff base-ester central linkage with 2, 6- disubstituted naphthalene ring systems. These studies are pivotal for understanding the liquid crystalline properties of such compounds, which could be influential in the development of new materials (B.T. Thaker et al., 2012).

Synthetic Methods and Structural Analysis

  • Research by A. Lifshits et al. (2015) introduced a new method for preparing (2-aminopyridin-4-yl)methanol, highlighting the significance of imidazo[1,2-a]pyridine structures in pharmacology and their synthetic pathways (A. Lifshits et al., 2015).
  • J. Ganapathy and colleagues (2015) provided a structural analysis of a complex molecule, demonstrating the intricate crystal packing and potential for interaction, which can be crucial for understanding molecular behavior in solid state (J. Ganapathy et al., 2015).

properties

IUPAC Name

[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-6-8-18(9-7-16)24(27)29-26-23(22-5-3-4-14-25-22)21-15-20(21)17-10-12-19(28-2)13-11-17/h3-14,20-21H,15H2,1-2H3/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHOIJKCYHCWHT-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)OC)\C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine

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